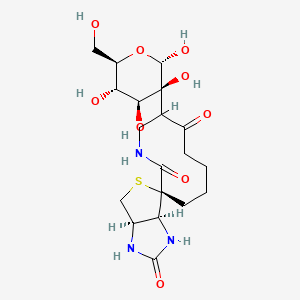
2-(Biotinylamido)ethyl alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is a biochemical compound with a molecular formula of C18H31N3O8S and a molecular weight of 449.52 g/mol . This compound is a derivative of mannose and biotin, combining the properties of both molecules. It is commonly used in biochemical research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside typically involves the reaction of biotin with an amine derivative of mannoseThis intermediate is then reacted with biotin under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Biotinylamido)ethyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may yield amine derivatives, and substitution reactions may yield various substituted products .
Applications De Recherche Scientifique
2-(Biotinylamido)ethyl alpha-D-mannopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: The compound is used in the production of biotinylated products for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Biotinylamido)ethyl alpha-D-mannopyranoside involves its interaction with specific molecular targets. The biotin moiety allows the compound to bind to avidin or streptavidin, which are commonly used in biochemical assays. The mannose moiety interacts with carbohydrate-binding proteins, facilitating various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Biotinylamido)ethyl alpha-D-glucopyranoside
- 2-(Biotinylamido)ethyl alpha-D-galactopyranoside
- 2-(Biotinylamido)ethyl alpha-D-xylopyranoside
Uniqueness
2-(Biotinylamido)ethyl alpha-D-mannopyranoside is unique due to its specific combination of biotin and mannose. This combination allows it to participate in both biotin-avidin interactions and carbohydrate-protein interactions, making it a versatile tool in biochemical research .
Propriétés
Formule moléculaire |
C19H29N3O9S |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
(3aS,4S,6aR)-9'-[(2S,3S,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-3-yl]spiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,3'-azecane]-2,2',8'-trione |
InChI |
InChI=1S/C19H29N3O9S/c23-6-11-12(25)14(26)19(30,16(28)31-11)8-5-20-15(27)18(4-2-1-3-10(8)24)13-9(7-32-18)21-17(29)22-13/h8-9,11-14,16,23,25-26,28,30H,1-7H2,(H,20,27)(H2,21,22,29)/t8?,9-,11+,12+,13-,14-,16-,18-,19-/m0/s1 |
Clé InChI |
UOSMTVCHCGDYEY-GJGAYWNVSA-N |
SMILES isomérique |
C1CC[C@]2([C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)[C@@]4([C@H]([C@@H]([C@H](O[C@@H]4O)CO)O)O)O |
SMILES canonique |
C1CCC2(C3C(CS2)NC(=O)N3)C(=O)NCC(C(=O)C1)C4(C(C(C(OC4O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15205515.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B15205516.png)

![2-[3-Bromo-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15205526.png)
![(Octahydropyrrolo[1,2-a]pyrazin-7-yl)methanol](/img/structure/B15205532.png)

![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B15205543.png)




![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
